(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is an organic compound with significant potential in various scientific research fields. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a methylbutanamide structure, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and 3-methylbutanamide.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with 3-methylbutanamide under suitable conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the desired product
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.
Substitution: Alkyl halides, bases, and solvents like dichloromethane
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-(2,4-Difluorophenyl)propan-2-yl](ethyl)amine: Shares a similar difluorophenyl group but differs in the rest of the structure.
2,5-Diphenyl-1,3-oxazoline: Contains a difluorophenyl group but has a different core structure
Uniqueness
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18F2N2O |
---|---|
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18F2N2O/c1-7(2)12(16)13(18)17-8(3)10-5-4-9(14)6-11(10)15/h4-8,12H,16H2,1-3H3,(H,17,18)/t8?,12-/m0/s1 |
InChI-Schlüssel |
YKVLMKCGJQVBDT-MYIOLCAUSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.